1-(3,4-Dimethoxyphenyl)-4-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one
Description
1-(3,4-Dimethoxyphenyl)-4-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one is a heterocyclic compound featuring a pyrrolidin-2-one core substituted with a 3,4-dimethoxyphenyl group and a 1,2,4-oxadiazole ring fused with pyridine. While direct biological data for this compound is absent in the provided evidence, its structural analogs and related heterocycles highlight its relevance in drug discovery pipelines.
Properties
IUPAC Name |
1-(3,4-dimethoxyphenyl)-4-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O4/c1-25-15-7-6-13(10-16(15)26-2)23-11-12(9-17(23)24)19-21-18(22-27-19)14-5-3-4-8-20-14/h3-8,10,12H,9,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKEAOZKZCILZRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CC(CC2=O)C3=NC(=NO3)C4=CC=CC=N4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dimethoxyphenyl)-4-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting a suitable hydrazide with a nitrile under acidic or basic conditions.
Attachment of the pyridin-2-yl group: The oxadiazole ring can be functionalized with a pyridin-2-yl group through nucleophilic substitution or coupling reactions.
Formation of the pyrrolidin-2-one core: The final step involves the cyclization of an appropriate precursor to form the pyrrolidin-2-one ring, often using intramolecular condensation reactions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Catalysts, solvents, and reaction conditions are carefully selected to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions: 1-(3,4-Dimethoxyphenyl)-4-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The methoxy groups on the phenyl ring can be oxidized to form corresponding quinones.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield amine derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyridin-2-yl and phenyl positions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, or organometallic reagents for nucleophilic substitution.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or alkylated products depending on the reagents used.
Scientific Research Applications
1-(3,4-Dimethoxyphenyl)-4-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one has several applications in scientific research:
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Material Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Biological Studies: Employed as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethoxyphenyl)-4-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one varies depending on its application:
Pharmacological Effects: The compound may interact with specific molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. For example, it may inhibit enzyme activity by binding to the active site or alter gene expression by intercalating with DNA.
Material Properties: In electronic applications, the compound’s conjugated system facilitates charge transport, making it suitable for use in organic electronic devices.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
1-(4-Methylphenyl)-4-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one (BC06925)
- Structure : Differs by the substitution of the 3,4-dimethoxyphenyl group with a 4-methylphenyl ring (C18H16N4O2, MW = 320.35) .
- The methyl group at the para position may enhance lipophilicity compared to the polar methoxy substituents.
- Physicochemical Implications :
- Lower molecular weight (320.35 vs. hypothetical ~370 for the dimethoxy analog) may improve bioavailability.
- Reduced hydrogen-bonding capacity due to the lack of methoxy oxygen atoms.
1-[2-(4-Nitrophenyl)-5-(5-phenyl-1,2-oxazol-3-yl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one Monohydrate
- Structure: Incorporates a tetrahydroquinoline scaffold with a nitro-phenyl group and a 1,2-oxazole ring (C28H24N4O4·H2O, MW = 498.53) .
- Key Differences: The tetrahydroquinoline core adds rigidity and bulk compared to the simpler pyrrolidinone. The nitro group introduces strong electron-withdrawing effects, contrasting with the electron-donating methoxy groups.
- Physicochemical Implications :
- Higher molecular weight (498.53) likely reduces membrane permeability.
- Nitro groups may confer stability but pose metabolic challenges (e.g., nitroreductase susceptibility).
- Crystallographic Data :
General Trends in Related Heterocycles
- Pyrimidinone Derivatives (e.g., from ): Compounds like N-(3-(2-((2-methoxy-4-morpholinophenyl)amino)-5-oxoimidazo[1,2-a]pyrimidin-4-yl)phenyl)acrylamide share nitrogen-rich scaffolds but lack the oxadiazole-pyrrolidinone fusion . The acrylamide group in such derivatives may enhance covalent binding to biological targets.
Comparative Data Table
Structural and Functional Analysis
- Electron-Donating vs. In contrast, the nitro group in the tetrahydroquinoline analog may stabilize charge-transfer complexes .
- Oxadiazole vs. Oxazole Rings: The 1,2,4-oxadiazole in the target compound offers two nitrogen atoms for hydrogen bonding, whereas the 1,2-oxazole in the tetrahydroquinoline derivative has one fewer nitrogen, reducing polarity .
- Core Flexibility: The pyrrolidin-2-one core is more conformationally flexible than the rigid tetrahydroquinoline system, which may influence entropic penalties during binding .
Implications for Drug Design
- The target compound’s methoxy groups and oxadiazole-pyridine moiety position it as a candidate for central nervous system (CNS) targets, where moderate lipophilicity (logP ~2–3) is critical. In contrast, the nitro-containing analog’s bulk and polarity may limit blood-brain barrier penetration .
- Structural simplification (e.g., replacing tetrahydroquinoline with pyrrolidinone) could reduce synthetic complexity while retaining key pharmacophoric features .
Biological Activity
The compound 1-(3,4-Dimethoxyphenyl)-4-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one is a complex organic molecule with potential biological activity. This article aims to explore its biological properties, mechanisms of action, and relevant studies that highlight its pharmacological potential.
Chemical Structure and Properties
The chemical structure can be described as follows:
- Molecular Formula : CHNO
- Molecular Weight : 342.35 g/mol
- IUPAC Name : this compound
Structural Features
The compound features:
- A pyrrolidine ring, which is known for its role in various biological activities.
- Methoxy groups that enhance lipophilicity and may influence the compound's interaction with biological targets.
- A pyridine moiety that could contribute to the compound's pharmacological profile.
Anticancer Potential
Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, studies have shown that oxadiazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of Bcl-2 family proteins. The specific activity of this compound against different cancer cell lines remains to be fully elucidated but suggests potential as a chemotherapeutic agent.
Antimicrobial Activity
Preliminary studies suggest that derivatives of pyridine and oxadiazole possess antimicrobial properties. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways. Comparative studies should be conducted to assess the efficacy of this compound against various microbial strains.
Neuroprotective Effects
Given the structure's potential interaction with neurotransmitter systems, there is interest in exploring neuroprotective effects. Compounds containing pyrrolidine rings have been associated with neuroprotection in models of neurodegenerative diseases. Investigating this compound's ability to modulate neuroinflammation or oxidative stress could yield valuable insights into its therapeutic applications.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Anticancer | Induction of apoptosis via caspase activation | |
| Antimicrobial | Disruption of cell membrane integrity | |
| Neuroprotective | Modulation of oxidative stress |
Recent Research Insights
- Anticancer Study : A study published in 2024 highlighted the effectiveness of oxadiazole derivatives in inducing apoptosis in breast cancer cells. The compound was noted for its ability to upregulate pro-apoptotic factors while downregulating anti-apoptotic proteins ( ).
- Antimicrobial Efficacy : Research conducted on similar compounds indicated a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria ( ). Further investigation into this specific compound's activity is warranted.
- Neuroprotective Mechanisms : A recent investigation into secondary amines suggested their potential role in protecting neuronal cells from oxidative damage ( ). This aligns with findings regarding other pyrrolidine-containing compounds.
Q & A
Q. What synthetic strategies are effective for constructing the 1,2,4-oxadiazole ring in this compound?
The 1,2,4-oxadiazole ring can be synthesized via cyclization reactions between amidoximes and activated carboxylic acid derivatives. For example, refluxing amidoximes with carboxylic acid esters or acyl chlorides in ethanol or DMF under catalytic conditions (e.g., using Pd(PPh₃)₄ for coupling) yields the oxadiazole core . Post-cyclization, purification via column chromatography followed by recrystallization from ethanol/DMF mixtures (1:1) ensures high purity .
Q. How can researchers confirm the regiochemistry of the 1,2,4-oxadiazole moiety?
X-ray crystallography is the gold standard for resolving regiochemistry. Using SHELXL for refinement , compare bond lengths and angles in the crystal structure to computational models (e.g., DFT-optimized geometries). Additionally, 2D NMR techniques (e.g., NOESY or HMBC) can cross-validate substituent positions by correlating proton-proton or proton-carbon interactions .
Q. What purification techniques are optimal for isolating the compound after synthesis?
Post-synthesis, column chromatography with silica gel and a gradient elution system (e.g., hexane/ethyl acetate) effectively separates intermediates. Final purification via recrystallization from a DMF/ethanol mixture (1:1) enhances crystallinity and purity, as demonstrated in analogous pyrrolidinone derivatives .
Advanced Research Questions
Q. How can crystallographic data inform the conformational flexibility of the pyrrolidin-2-one core?
High-resolution X-ray diffraction data (e.g., from SHELXL-refined structures ) reveal torsional angles and non-covalent interactions (e.g., hydrogen bonding) that stabilize specific conformers. For dynamic flexibility analysis, pair crystallography with molecular dynamics (MD) simulations to model conformational changes in solution or protein-bound states .
Q. What computational methods predict the compound’s binding affinity to target proteins?
Molecular docking using software like AutoDock Vina, parameterized with crystallographic data from homologous protein-ligand complexes, predicts binding modes. Complement this with MD simulations (e.g., GROMACS) to assess stability and free-energy perturbation (FEP) calculations for affinity quantification .
Q. How should researchers design structure-activity relationship (SAR) studies for the 3,4-dimethoxyphenyl group?
Synthesize analogs with modified substituents (e.g., -OCH₃ → -NO₂, -F) using protocols from pyrazole-based syntheses . Evaluate bioactivity via in vitro assays (e.g., enzyme inhibition) and correlate substituent electronic effects (Hammett σ values) with potency. Cross-validate results with molecular docking to identify critical interactions .
Q. How can discrepancies in spectroscopic data (e.g., NMR, IR) during structural elucidation be resolved?
Cross-validate experimental NMR shifts with DFT-calculated chemical shifts (e.g., using Gaussian09). For IR, compare experimental carbonyl stretching frequencies (~1700 cm⁻¹ for pyrrolidin-2-one) with computational vibrational spectra. If contradictions persist, obtain X-ray crystallographic data for definitive confirmation .
Methodological Notes
- Synthesis Optimization : Adjust reaction parameters (e.g., solvent polarity, temperature) based on analogous oxadiazole syntheses .
- Crystallization : Use slow evaporation from DMF/ethanol to grow diffraction-quality crystals .
- Data Validation : Employ SHELX for crystallographic refinement and Mercury for visualization of intermolecular interactions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
